molecular formula C26H24ClN3O2 B2683207 N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 893789-92-9

N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2683207
CAS No.: 893789-92-9
M. Wt: 445.95
InChI Key: OLJQJCNDFMPJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide ( 893789-92-9) is a quinolineacetamide derivative of significant interest in medicinal chemistry and oncology research. This compound, with the molecular formula C26H24ClN3O2 and a molecular weight of 445.94 g/mol, is part of a class of molecules investigated for their potential as protein tyrosine kinase inhibitors . Tyrosine kinases are key targets in anticancer drug discovery due to their critical role in cellular signaling pathways that control proliferation, differentiation, and survival . The structural framework of this compound, featuring the N-(2-oxo-1,2-dihydroquinolin-3-yl-methyl) moiety, has been identified through virtual screening and binding assays as a promising template for the development of novel antitumor agents . Research into analogous compounds has demonstrated promising inhibitory activity against human tumor cell lines, suggesting its potential application in the development of targeted cancer therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2/c1-17-8-10-19-13-20(15-28-21-6-4-3-5-7-21)26(32)30(24(19)12-17)16-25(31)29-22-11-9-18(2)23(27)14-22/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJQJCNDFMPJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)C)Cl)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated quinoline derivative.

    Attachment of the Chloro-Methylphenyl Group: The chloro-methylphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes a chloro-substituted aromatic ring, a quinoline moiety, and an acetamide functional group. These structural elements contribute to its biological activity.

Anticancer Activity

N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in vitro against several bacterial strains. Studies suggest that compounds containing quinoline and aromatic amines can inhibit the growth of both Gram-positive and Gram-negative bacteria . This makes it a candidate for further development in treating bacterial infections.

Neurological Applications

Research into compounds with similar frameworks has indicated potential neuroprotective effects. The ability of such compounds to cross the blood-brain barrier suggests they might be useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .

Antioxidant Activity

Quinoline derivatives have been shown to possess antioxidant properties, which can protect cells from oxidative damage. This characteristic is particularly relevant in the context of aging and age-related diseases, where oxidative stress plays a critical role .

Case Study 1: Anticancer Efficacy

A study conducted on structurally related quinoline derivatives demonstrated significant anticancer activity against breast cancer cells (MCF-7). The study utilized MTT assays to assess cell viability and found that certain derivatives induced apoptosis through caspase activation, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Antimicrobial Screening

In another investigation, a series of quinoline-based compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl ring enhanced antibacterial efficacy, suggesting that this compound could be optimized for better performance .

Case Study 3: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of a compound closely related to this compound using an animal model of Parkinson's disease. The findings suggested that the compound reduced neuroinflammation and improved motor function, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to the modulation of biological processes.

    Pathways Involved: The compound may affect signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Quinolinyl acetamide 3-chloro-4-methylphenyl, phenylaminomethyl Multi-heterocyclic system N/A
Alachlor Acetamide 2-chloro, 2,6-diethylphenyl, methoxymethyl Herbicidal activity
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide Acetamide 3,4-dichlorophenyl, pyrazolyl Coordination abilities
Pretilachlor Acetamide 2-chloro, 2,6-diethylphenyl, propoxyethyl Pre-emergence herbicide

Key Observations :

  • Acetamide backbone : All compounds share the acetamide core, but substituents on the nitrogen atom vary significantly, influencing their bioactivity and physicochemical properties.
  • Chlorinated aromatic groups : The target compound and alachlor both feature chloro-substituted phenyl groups, which are critical for hydrophobic interactions in pesticidal activity .
  • Heterocyclic systems: The quinoline core in the target compound distinguishes it from simpler arylacetamides like alachlor.

Physicochemical Properties

NMR Profiling

Evidence from NMR studies of analogous compounds (e.g., rapamycin derivatives) suggests that chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) can pinpoint substituent-induced changes in electronic environments . For the target compound, the phenylaminomethyl group on the quinoline core would likely cause distinct shifts in aromatic proton regions compared to alachlor’s methoxymethyl group.

Mass Spectrometry (MS)

Molecular networking via LC-MS/MS can cluster compounds with similar fragmentation patterns. For example, acetamide derivatives like pretilachlor and dimethenamid exhibit cosine scores >0.8 due to shared fragmentation pathways (e.g., cleavage at the amide bond) . The target compound’s quinoline core may yield unique fragment ions, differentiating it from simpler arylacetamides.

ADMET and Predictive Modeling

Equation-based models (e.g., Equation 4 in ) predict pharmacokinetic properties using parameters like log $ P $ and molecular weight. The target compound’s high molar mass (est. ~450 g/mol) and lipophilic substituents may limit aqueous solubility, a common issue with polycyclic acetamides. In contrast, alachlor’s lower molar mass (269.8 g/mol) contributes to its herbicidal efficacy .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Characteristics

  • Molecular Formula: C23H24ClN3O
  • Molecular Weight: 397.91 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound induces apoptosis in cancer cells through multiple mechanisms:

  • Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cells, which is a critical point for preventing cell division and promoting apoptosis .
  • Induction of Apoptosis: Morphological changes typical of apoptosis, such as chromatin condensation and cell shrinkage, were observed upon treatment with this compound .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Key Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation: Increased levels of ROS have been associated with the compound's ability to induce oxidative stress in cancer cells, leading to cell death .

Study 1: In Vitro Evaluation

A study conducted on human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines demonstrated that the compound significantly reduced cell viability at low concentrations. The IC50 values were notably lower than those of standard chemotherapeutics, indicating enhanced potency .

Study 2: Mechanistic Insights

Further investigations revealed that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. Flow cytometry analyses confirmed increased annexin V positivity in treated cells, indicative of early apoptotic events .

Data Summary Table

PropertyValue
Molecular FormulaC23H24ClN3O
Molecular Weight397.91 g/mol
Anticancer ActivitySignificant (IC50 < 10 µM)
MechanismApoptosis induction
Cell Cycle EffectG2/M phase arrest

Q & A

Q. What are the key considerations for optimizing synthetic yield and purity of this compound?

  • Methodological Answer : Synthetic optimization requires careful selection of coupling agents and reaction conditions. For example, amide bond formation often employs carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in dichloromethane with triethylamine as a base, as demonstrated in analogous acetamide syntheses . Microwave-assisted methods (e.g., 80–120°C, 30–60 min) can improve reaction efficiency compared to conventional heating . Post-synthesis purification via column chromatography (e.g., gradient elution with 0–8% MeOH in CH2Cl2) and recrystallization (e.g., ethyl acetate/hexane) enhances purity .
  • Critical Parameters :
  • Stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine).
  • Temperature control to minimize side reactions (e.g., epimerization).
  • Solvent polarity for solubility and reaction kinetics.

Q. How can structural ambiguities in the quinolin-1-yl and acetamide moieties be resolved experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical and conformational ambiguities. For example, SHELX programs (SHELXL for refinement) enable precise determination of dihedral angles and hydrogen-bonding networks, as shown in related N-substituted acetamide structures . For non-crystalline samples, advanced NMR techniques (e.g., <sup>13</sup>C DEPT, NOESY) can clarify substituent orientation.
  • Example :
    In a structurally similar compound, crystallographic analysis revealed three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, resolved via R2<sup>2</sup>(10) hydrogen-bonding motifs .

Q. What computational tools are suitable for predicting the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict frontier molecular orbitals (HOMO/LUMO) and electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model charge distribution, as applied to analogous pyridine and quinoline derivatives . Molecular docking (AutoDock Vina) assesses potential biological interactions by simulating binding to protein targets (e.g., enzymes or receptors).

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported stereochemical configurations?

  • Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) are resolved by comparing experimental X-ray data with computational models. For instance, SHELXL refinement parameters (e.g., R1 < 0.05, wR2 < 0.15) validate atomic positions, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O bonds) that stabilize specific conformers .
  • Case Study :
    A study on dichlorophenylacetamide derivatives identified three conformers with varying dihedral angles (44.5°–54.6°) stabilized by N–H⋯O hydrogen bonds, explaining conflicting literature reports .

Q. What strategies validate the compound’s biological activity across conflicting in vitro assays?

  • Methodological Answer : Reproducibility requires orthogonal assays (e.g., enzymatic inhibition + cell viability) and standardized protocols. For example:
  • Enzyme Assays : IC50 determination using fluorogenic substrates.
  • Cellular Models : Dose-response curves in relevant cell lines (e.g., cancer vs. normal).
  • Controls : Include positive controls (e.g., known kinase inhibitors) and assess cytotoxicity (MTT assay) to exclude false positives .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Methodological Answer : Systematic modification of substituents (e.g., chloro, methyl, phenylamino groups) followed by bioactivity screening identifies critical pharmacophores. For example:
  • Quinoline Core : Methyl at C7 enhances lipophilicity, improving membrane permeability.
  • Phenylamino Moiety : Substitution with electron-withdrawing groups (e.g., -NO2) may modulate receptor affinity .
  • SAR Table :
Substituent PositionModificationEffect on IC50 (μM)
C3 (Phenylamino)-OCH3Decreased activity (25% loss)
C7 (Methyl)-ClIncreased cytotoxicity

Q. What analytical methods assess the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH, 1–4 weeks) with HPLC-MS monitoring detect degradation products (e.g., hydrolysis of the acetamide bond). NMR (<sup>1</sup>H, <sup>13</sup>C) and FTIR track functional group integrity. For photostability, expose to UV light (300–400 nm) and quantify decomposition via LC-UV .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar acetamides?

  • Methodological Answer : Yield variations arise from differences in purification techniques (e.g., column chromatography vs. recrystallization) and reaction scalability. For example, microwave synthesis of a related morpholinone acetamide achieved 58% yield after recrystallization , whereas conventional methods yielded 45–50% due to incomplete coupling . Statistical analysis (e.g., ANOVA) of triplicate experiments identifies significant variables (p < 0.05).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.